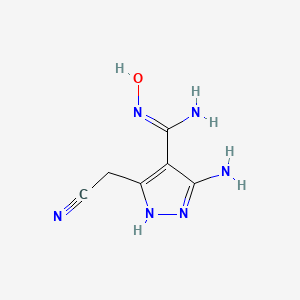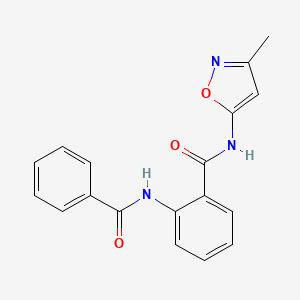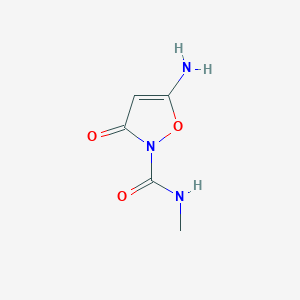![molecular formula C9H13NO4 B12884924 (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid CAS No. 402580-13-6](/img/structure/B12884924.png)
(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of carboxylic acid groups through oxidation reactions. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid include other cyclopentane and pyrrole derivatives, such as:
- Cyclopentane-1,2-dicarboxylic acid
- Pyrrole-2-carboxylic acid
- Octahydroindole-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.
Propriétés
Numéro CAS |
402580-13-6 |
|---|---|
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
(3S,3aS,5S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c11-8(12)4-1-5-3-10-7(9(13)14)6(5)2-4/h4-7,10H,1-3H2,(H,11,12)(H,13,14)/t4-,5-,6-,7-/m0/s1 |
Clé InChI |
FGUXCGYZWZZFRA-AXMZGBSTSA-N |
SMILES isomérique |
C1[C@@H](C[C@H]2[C@@H]1CN[C@@H]2C(=O)O)C(=O)O |
SMILES canonique |
C1C(CC2C1CNC2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12884850.png)

![Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12884867.png)

![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)






![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)
![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)
